Topological Polar Surface Area (TPSA) Differentiation vs. 3-Aminothiolane 1,1-Dioxide Analogs Lacking the Hydroxyl Group
The target compound possesses a 3-hydroxyl substituent that is absent in the closest commercially available 3-aminothiolane 1,1-dioxide analogs such as 3-{[(4-chlorophenyl)methyl]amino}thiolane-1,1-dione (CAS 887833-57-0) and 3-{[(3-chlorophenyl)methyl]amino}thiolane-1,1-dione (CAS 879906-84-0) [1]. This hydroxyl group adds one hydrogen bond donor and significantly increases the topological polar surface area, directly affecting membrane permeability predictions and oral bioavailability parameters [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and H-Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | TPSA: 75.2 Ų; H-Bond Donors: 2; H-Bond Acceptors: 4 [1] |
| Comparator Or Baseline | CAS 887833-57-0 (3-((4-chlorobenzyl)amino)tetrahydrothiophene 1,1-dioxide): TPSA: 54.6 Ų; H-Bond Donors: 1; H-Bond Acceptors: 3 |
| Quantified Difference | ΔTPSA = +20.6 Ų (37.7% increase); ΔH-Bond Donors = +1 |
| Conditions | Computed via PubChem Cactvs 3.4.8.18 and XLogP3; no experimental TPSA available |
Why This Matters
A TPSA increase of >20 Ų corresponds to a predicted reduction in passive membrane permeability and blood-brain barrier penetration, making this compound a distinct tool for permeability structure-activity relationship studies.
- [1] PubChem Compound Summary for CID 51043986, 3-((3-Chlorobenzyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide, Computed Properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1232808-11-5 View Source
- [2] Ertl, P., Rohde, B., Selzer, P. Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. J. Med. Chem. 2000, 43, 3714-3717. View Source
